2-Bromoethyl Methyl Sulfone

Description

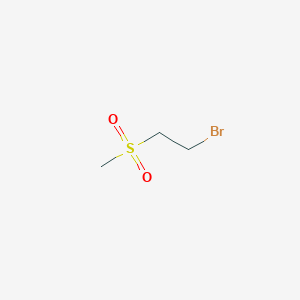

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-methylsulfonylethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7BrO2S/c1-7(5,6)3-2-4/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIEGKADUBXVLHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16523-02-7 | |

| Record name | 1-bromo-2-(methylsulfonyl)ethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromoethyl Methyl Sulfone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Bromoethyl Methyl Sulfone, a valuable building block in organic synthesis and medicinal chemistry. This document details synthetic protocols, predicted characterization data, and relevant chemical information to support research and development activities.

Chemical Identity and Properties

Table 1: Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | 1-Bromo-2-(methylsulfonyl)ethane |

| CAS Number | 16523-02-7 |

| Molecular Formula | C₃H₇BrO₂S |

| Molecular Weight | 187.06 g/mol |

| Canonical SMILES | CS(=O)(=O)CCBr |

Synthesis of this compound

Two primary synthetic routes for the preparation of this compound are presented: bromination of a precursor alcohol and oxidation of a precursor sulfide.

Synthesis via Bromination of 2-Hydroxyethyl Methyl Sulfone

This method, adapted from patent literature, involves the conversion of the hydroxyl group of 2-Hydroxyethyl Methyl Sulfone to a bromide using a suitable brominating agent.

Experimental Protocol:

-

Reaction Setup: To a 250 mL reaction flask, add 2-hydroxyethyl methyl sulfone (6.21 g, 50 mmol), pyridine (3.9 g, 50 mmol), and 80 mL of toluene.

-

Addition of Brominating Agent: Slowly add phosphorus tribromide (27.1 g, 0.1 mol) dropwise to the stirred solution.

-

Reaction: After the addition is complete, heat the mixture to reflux for 3 hours.

-

Workup: Cool the reaction mixture to room temperature and add 50 mL of ice water with stirring. Separate the layers and extract the aqueous phase with dichloromethane.

-

Purification: Combine the organic phases, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure to yield the crude product as an oil. Further purification can be achieved by column chromatography.

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromoethyl Methyl Sulfone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Bromoethyl Methyl Sulfone (CAS No. 16523-02-7). Due to the limited availability of direct experimental data for this specific compound, this guide combines reported values with predicted data and general characteristics of related alkyl sulfones to offer a thorough profile for research and development purposes.

Core Physicochemical Properties

This compound is a bifunctional organic compound containing both a bromoalkane and a methyl sulfone group. These functionalities impart a unique reactivity profile, making it a valuable building block in organic synthesis. Its appearance is reported as a white to off-white solid.[1]

The known and predicted physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₃H₇BrO₂S | [2] |

| Molecular Weight | 187.06 g/mol | [2] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 32-40 °C | [1] |

| Boiling Point | 126-128 °C (at 3.5 Torr) | [1] |

| Predicted Density | 1.666 ± 0.06 g/cm³ | [1] |

| Flash Point | 140.9 ± 23.2 °C | [3] |

| Predicted Refractive Index | 1.490 | [4] |

Solubility Profile

Based on the properties of similar compounds, this compound is likely to be soluble in solvents such as:

-

Polar Aprotic Solvents: Acetone, Ethyl Acetate, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

-

Chlorinated Solvents: Dichloromethane, Chloroform

-

Alcohols: Methanol, Ethanol

Its solubility in nonpolar solvents like hexanes is expected to be limited. Experimental determination is recommended for specific applications.

Reactivity and Stability

This compound is a stable compound under standard laboratory conditions. The primary reactive sites are the carbon atom bearing the bromine atom, which is susceptible to nucleophilic substitution, and the protons on the carbon atoms alpha to the sulfonyl group, which are acidic and can be removed by a strong base.

The electron-withdrawing nature of the sulfonyl group activates the adjacent C-Br bond towards nucleophilic attack. This makes this compound a useful reagent for introducing the methylsulfonyl ethyl moiety into other molecules.

Experimental Protocols

Proposed Synthesis of this compound

A common and effective method for the synthesis of alkyl sulfones is the oxidation of the corresponding thioether.[5] The following is a proposed experimental protocol for the synthesis of this compound starting from 2-(methylthio)ethanol.

Reaction Scheme:

-

Bromination of 2-(Methylthio)ethanol: CH₃SCH₂CH₂OH + PBr₃ → CH₃SCH₂CH₂Br

-

Oxidation of 2-Bromoethyl Methyl Sulfide: CH₃SCH₂CH₂Br + 2 H₂O₂ → CH₃SO₂CH₂CH₂Br

Detailed Methodology:

-

Step 1: Synthesis of 2-Bromoethyl Methyl Sulfide

-

To a stirred solution of 2-(methylthio)ethanol (1 equivalent) in a suitable aprotic solvent (e.g., diethyl ether or dichloromethane) cooled in an ice bath, slowly add phosphorus tribromide (PBr₃, approximately 0.4 equivalents).

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of water.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 2-bromoethyl methyl sulfide. Purification can be achieved by distillation.

-

-

Step 2: Oxidation to this compound

-

Dissolve the 2-bromoethyl methyl sulfide (1 equivalent) in glacial acetic acid.

-

Slowly add hydrogen peroxide (30% aqueous solution, approximately 2.2-2.5 equivalents) to the stirred solution, maintaining the temperature below 30°C using a water bath.

-

After the addition, stir the reaction mixture at room temperature overnight.

-

Pour the reaction mixture into a larger volume of cold water, which should result in the precipitation of the solid product.

-

Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum to yield this compound. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Characterization Methods

Standard analytical techniques can be employed to confirm the identity and purity of the synthesized this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals:

-

A singlet for the methyl protons (CH₃) adjacent to the sulfonyl group, likely in the range of δ 3.0-3.3 ppm.

-

A triplet for the methylene protons (CH₂) adjacent to the sulfonyl group, likely in the range of δ 3.4-3.7 ppm.

-

A triplet for the methylene protons (CH₂) adjacent to the bromine atom, likely in the range of δ 3.6-3.9 ppm.

-

-

¹³C NMR: The carbon NMR spectrum should exhibit three signals corresponding to the three unique carbon environments:

-

The methyl carbon (CH₃).

-

The methylene carbon (CH₂) adjacent to the sulfonyl group.

-

The methylene carbon (CH₂) adjacent to the bromine atom.

-

-

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the sulfonyl group (S=O stretching), typically appearing in the regions of 1350-1300 cm⁻¹ (asymmetric stretch) and 1160-1120 cm⁻¹ (symmetric stretch). A C-Br stretching vibration is expected in the fingerprint region, typically between 600 and 500 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectral analysis should show the molecular ion peak (M⁺) and characteristic isotopic pattern for a bromine-containing compound (M⁺ and M⁺+2 peaks in approximately a 1:1 ratio). Fragmentation patterns would likely involve the loss of Br, SO₂, and CH₃ groups.

Visualizations

Synthetic and Characterization Workflow

Caption: A proposed workflow for the synthesis and characterization of this compound.

General Reactivity of Sulfones

Caption: General reactivity pathways for alkyl sulfones.

References

- 1. 2-BROMOETYL-METHYLSULFONE | 16523-02-7 [chemicalbook.com]

- 2. 16523-02-7 CAS Manufactory [m.chemicalbook.com]

- 3. Sulfoxides and sulfones as solvents for the manufacture of alkyl polyglycosides without added catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Sulfone - Wikipedia [en.wikipedia.org]

2-Bromoethyl Methyl Sulfone CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromoethyl Methyl Sulfone, a bifunctional reagent of interest in organic synthesis and medicinal chemistry. This document details its chemical identity, structural information, physicochemical properties, and a representative synthetic protocol.

Chemical Identity and Structure

This compound is an organosulfur compound containing both a sulfone group and a bromoalkane functionality. These features make it a versatile building block for introducing the methylsulfonyl ethyl group into various molecular scaffolds.

-

Compound Name: this compound

-

Synonyms: 1-Bromo-2-(methylsulfonyl)ethane[1]

The molecular structure consists of a central ethyl chain. One carbon atom is attached to a bromine atom, while the other is bonded to the sulfur atom of a methyl sulfone group (a sulfur atom double-bonded to two oxygen atoms and single-bonded to a methyl group).

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Source |

| Molecular Weight | 187.055 g/mol | [1] |

| Accurate Mass | 185.935 Da | [1] |

| SMILES | CS(=O)(=O)CCBr | [1] |

| InChI | InChI=1S/C3H7BrO2S/c1-7(5,6)3-2-4/h2-3H2,1H3 | [1] |

Synthesis and Experimental Protocols

The synthesis of sulfones is most commonly achieved through the oxidation of the corresponding sulfide.[3][4] For this compound, the precursor is (2-bromoethyl)(methyl)sulfane (also known as 2-bromoethyl methyl sulfide).

General Experimental Protocol: Oxidation of (2-bromoethyl)(methyl)sulfane

This protocol is a generalized method based on common synthetic routes for sulfones, such as the oxidation of sulfides using hydrogen peroxide.[4][5]

Objective: To synthesize this compound by oxidizing (2-bromoethyl)(methyl)sulfane.

Materials:

-

(2-bromoethyl)(methyl)sulfane (CAS: 54187-93-8)

-

Hydrogen Peroxide (H₂O₂, 30% solution)

-

Glacial Acetic Acid (as catalyst)[5]

-

Suitable reaction solvent (e.g., ethyl acetate)

-

Reaction vessel (round-bottom flask) with magnetic stirrer and condenser

-

Equipment for work-up and purification (separatory funnel, rotary evaporator, chromatography columns)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve (2-bromoethyl)(methyl)sulfane in a suitable solvent like ethyl acetate. Add a catalytic amount of glacial acetic acid.

-

Oxidation: Slowly add an excess of 30% hydrogen peroxide to the stirred solution. The addition should be done carefully to control the reaction temperature, which is exothermic. The reaction is typically maintained at a controlled temperature (e.g., 60-80 °C) for several hours to ensure complete oxidation.[5]

-

Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the disappearance of the starting sulfide and the appearance of the sulfone product.

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The excess hydrogen peroxide is carefully quenched. The organic layer is separated, washed with a suitable aqueous solution (e.g., sodium bicarbonate solution, brine), and dried over an anhydrous salt (e.g., MgSO₄).

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Applications in Research and Development

This compound serves as a key intermediate in organic synthesis. Its bifunctional nature allows for a range of chemical transformations.

-

Building Block: It is used as a building block for synthesizing more complex molecules.[6] The bromo group acts as a good leaving group in nucleophilic substitution reactions, while the methyl sulfone moiety is a polar, stable group often incorporated into biologically active compounds to enhance properties like solubility and metabolic stability.[3]

-

Medicinal Chemistry: The methyl sulfone group is a common substituent in pharmaceutical drugs.[3] This reagent provides a direct route to introduce the methylsulfonyl ethyl fragment into potential drug candidates.

Visualized Workflow: Synthesis Pathway

The following diagram illustrates the logical flow of the synthesis of this compound from its sulfide precursor.

References

- 1. Buy Online CAS Number 16523-02-7 - TRC - this compound | LGC Standards [lgcstandards.com]

- 2. 16523-02-7 | this compound | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]

- 3. A reagent to access methyl sulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sulfone synthesis by oxidation [organic-chemistry.org]

- 5. CN105461600A - Method for preparing ethyl methyl sulfone - Google Patents [patents.google.com]

- 6. This compound [myskinrecipes.com]

Spectroscopic Profile of 2-Bromoethyl Methyl Sulfone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromoethyl Methyl Sulfone (CAS: 16523-02-7). Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted data based on established spectroscopic principles and data from analogous compounds. The information herein serves as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR data for this compound are presented below.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.5 - 3.7 | Triplet | 2H | -CH₂-Br |

| ~3.3 - 3.5 | Triplet | 2H | -SO₂-CH₂- |

| ~3.1 | Singlet | 3H | -SO₂-CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~55 - 60 | -SO₂-C H₂- |

| ~40 - 45 | -SO₂-C H₃ |

| ~25 - 30 | -C H₂-Br |

Experimental Protocol: NMR Spectroscopy

A sample of this compound (approximately 10-20 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) containing tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube. Both ¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer (e.g., 400 or 500 MHz). For ¹H NMR, typically 16-32 scans are accumulated, while for ¹³C NMR, a greater number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic vibrational frequencies for this compound are summarized below.

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2920 - 3000 | Medium | C-H stretch (alkane) |

| ~1300 - 1350 | Strong | Asymmetric SO₂ stretch |

| ~1120 - 1160 | Strong | Symmetric SO₂ stretch |

| ~650 - 750 | Strong | C-Br stretch |

Experimental Protocol: IR Spectroscopy

The IR spectrum of this compound, which is a solid, can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample can be finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a small amount of the solid directly onto the ATR crystal. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.[1]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Abundance | Assignment |

| 186/188 | Moderate | [M]⁺ (Molecular ion with ⁷⁹Br/⁸¹Br isotopes) |

| 107 | High | [M - Br]⁺ |

| 93 | Moderate | [CH₃SO₂CH₂]⁺ |

| 79 | High | [CH₃SO₂]⁺ |

Note: The presence of bromine will result in a characteristic M/M+2 isotopic pattern with approximately equal intensity for all bromine-containing fragments.[2][3]

Experimental Protocol: Mass Spectrometry

Mass spectral data can be acquired on a mass spectrometer using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI-MS, a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument. The sample is then bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.[2]

Visualizing the Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Disclaimer: The spectroscopic data presented in this guide are predicted values based on theoretical principles and data from analogous structures. Experimental values may vary depending on the specific instrumentation and conditions used. It is recommended to acquire experimental data for definitive characterization.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 2-Bromoethyl methanesulfonate | C3H7BrO3S | CID 96042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 13C nmr spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of tert-butyl bromide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Electrophilicity of 2-Bromoethyl Methyl Sulfone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromoethyl methyl sulfone is a bifunctional reagent possessing both a reactive electrophilic center and a sulfone moiety, making it a valuable building block in organic synthesis and of particular interest in the field of drug development. The presence of a bromine atom, a good leaving group, adjacent to an ethyl chain, which is further activated by the strongly electron-withdrawing methylsulfonyl group, confers a significant electrophilic character to the molecule. This guide provides a comprehensive overview of the electrophilicity of this compound, including its reactivity with biological nucleophiles, computational analysis of its electronic properties, and detailed experimental protocols for its synthesis and reactivity assessment. This document is intended to serve as a technical resource for researchers leveraging the unique chemical properties of this compound in medicinal chemistry and materials science.

Introduction

The sulfone functional group is a key structural motif in a wide array of pharmaceuticals and agrochemicals, valued for its metabolic stability and ability to engage in hydrogen bonding.[1] When incorporated into molecules bearing a leaving group, the sulfone's potent electron-withdrawing nature significantly enhances the electrophilicity of adjacent carbon atoms. This compound exemplifies this principle, acting as a potent alkylating agent. Its reactivity is primarily governed by the bimolecular nucleophilic substitution (SN2) mechanism, where the rate of reaction is dependent on the concentration of both the electrophile and the attacking nucleophile.[1][2] Understanding the quantitative aspects of this electrophilicity is crucial for its application in the design of targeted covalent inhibitors and other advanced chemical probes.

Core Concepts: The Electrophilicity of this compound

The electrophilic nature of this compound arises from the polarization of the carbon-bromine bond, which is amplified by the inductive effect of the neighboring methylsulfonyl group. This creates a partial positive charge on the carbon atom bonded to the bromine, making it susceptible to attack by nucleophiles.

Reactivity with Nucleophiles

This compound is expected to react readily with a variety of soft nucleophiles, particularly thiols, which are prevalent in biological systems in the form of cysteine residues in proteins and glutathione. The general reaction scheme involves the displacement of the bromide ion by the nucleophile.

Reaction Scheme:

Where Nu- represents a nucleophile.

This reactivity makes this compound a potential tool for the selective modification of cysteine residues in proteins, a strategy widely employed in the development of covalent drugs.

Quantitative Analysis of Electrophilicity

A quantitative understanding of electrophilicity is essential for predicting reaction outcomes and designing molecules with tailored reactivity. This is typically achieved through kinetic studies and computational chemistry.

Reaction Kinetics

Table 1: Anticipated Reactivity Data for this compound

| Nucleophile | Anticipated Second-Order Rate Constant (k) [M⁻¹s⁻¹] | Reaction Type |

| Cysteine | High | SN2 |

| Glutathione | High | SN2 |

| Amine (e.g., Lysine) | Moderate | SN2 |

Note: The values in this table are qualitative predictions based on the known reactivity of similar compounds. Experimental determination is required for precise quantification.

Computational Data: LUMO Energy

The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of a molecule's electrophilicity. A lower LUMO energy signifies a greater propensity to accept electrons from a nucleophile.[5][6] Density Functional Theory (DFT) calculations are a powerful tool for predicting LUMO energies.

While a specific DFT calculation for this compound is not publicly available, such calculations can be performed using standard quantum chemistry software packages. The expected result would be a relatively low LUMO energy, consistent with its character as a potent electrophile.

Table 2: Predicted Computational Data for this compound

| Parameter | Predicted Value | Significance |

| LUMO Energy | Low (negative value) | High electrophilicity |

| C-Br Bond Length | Elongated | Weaker bond, good leaving group |

| Partial Charge on α-Carbon | Positive | Electrophilic center |

Note: These are predicted trends. Actual values would need to be determined through DFT calculations.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the oxidation of a corresponding sulfide precursor, which can be prepared from 2-bromoethanol.

Protocol for the Synthesis of this compound (Hypothetical):

-

Synthesis of 2-(Methylthio)ethanol: To a solution of sodium thiomethoxide in a suitable solvent (e.g., ethanol), add 2-bromoethanol dropwise at room temperature. Stir the reaction mixture overnight. After reaction completion, remove the solvent under reduced pressure and purify the resulting 2-(methylthio)ethanol by distillation.

-

Oxidation to this compound: Dissolve the 2-(methylthio)ethanol in a suitable solvent like dichloromethane. Cool the solution in an ice bath and add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (2.2 equivalents), portion-wise. Monitor the reaction by thin-layer chromatography. Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Determination of Second-Order Rate Constant with a Thiol Nucleophile

The rate of reaction of this compound with a model thiol, such as N-acetylcysteine or glutathione, can be determined using pseudo-first-order kinetics.

Protocol for Kinetic Analysis:

-

Preparation of Stock Solutions: Prepare stock solutions of this compound in a suitable organic solvent (e.g., DMSO) and the thiol nucleophile in a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).

-

Kinetic Measurement: In a cuvette, mix a high concentration of the thiol nucleophile (e.g., 1 mM) with a low concentration of this compound (e.g., 50 µM).

-

Monitoring the Reaction: Monitor the disappearance of the thiol over time using a suitable method. A common method is the use of Ellman's reagent (DTNB), which reacts with free thiols to produce a colored product that can be quantified spectrophotometrically at 412 nm.

-

Data Analysis: Under pseudo-first-order conditions (where the concentration of the thiol is in large excess), the reaction will follow first-order kinetics with respect to the this compound. The observed rate constant (kobs) can be determined by fitting the data to a first-order exponential decay. The second-order rate constant (k) is then calculated by dividing kobs by the concentration of the thiol nucleophile (k = kobs / [Thiol]).

Visualizations

Signaling Pathways and Experimental Workflows

dot

Caption: SN2 reaction mechanism of this compound with a thiol.

dot

Caption: Workflow for determining the reaction kinetics.

Conclusion

This compound is a potent electrophile with significant potential in organic synthesis and drug discovery. Its reactivity, governed by the SN2 mechanism, makes it an effective alkylating agent for soft nucleophiles, particularly thiols. While specific quantitative data on its reactivity is an area for further experimental investigation, the principles outlined in this guide provide a solid foundation for researchers to harness its chemical properties. The provided experimental frameworks for synthesis and kinetic analysis offer a starting point for the detailed characterization of this versatile compound. Further studies to quantify its reaction rates with various biological nucleophiles and to determine its precise electronic properties through computational methods will be invaluable in expanding its application in the development of novel therapeutics and chemical probes.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Fast and Cysteine-Specific Modification of Peptides, Proteins and Bacteriophage Using Chlorooximes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. growingscience.com [growingscience.com]

- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]

An In-depth Technical Guide to 2-Bromoethyl Methyl Sulfone: A Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromoethyl methyl sulfone is a valuable bifunctional reagent in organic synthesis, serving as a versatile building block for the introduction of the methylsulfonyl ethyl moiety into a wide range of molecules. Its reactivity profile, characterized by the presence of both a good leaving group (bromide) and an electron-withdrawing sulfonyl group, allows for facile reactions with a variety of nucleophiles. This guide provides a comprehensive overview of the chemical properties, key reactions, and applications of this compound, with a focus on its utility in the synthesis of biologically active compounds and as a precursor to valuable synthetic intermediates like vinyl sulfones. Detailed experimental protocols for representative transformations are provided, along with a summary of relevant quantitative data and visualizations of key synthetic pathways.

Introduction

The sulfone functional group is a cornerstone in medicinal chemistry, imparting desirable physicochemical properties such as improved solubility, metabolic stability, and hydrogen bonding capacity to drug candidates. This compound, with its readily accessible structure, has emerged as a key reagent for the incorporation of the CH₂CH₂SO₂CH₃ fragment. This building block is particularly useful for the synthesis of substituted amines, ethers, thioethers, and carbon-substituted sulfones. Furthermore, it serves as a convenient precursor for the in-situ generation of methyl vinyl sulfone, a potent Michael acceptor used in the construction of complex molecular architectures. This guide aims to provide a detailed technical overview of this compound for researchers in organic synthesis and drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 16523-02-7 | [1] |

| Molecular Formula | C₃H₇BrO₂S | [1] |

| Molecular Weight | 187.06 g/mol | [1] |

| Appearance | White to yellow solid | [1] |

| Purity | 97.5-100% | [1] |

| Infrared Spectrum | Conforms to Structure | [1] |

Reactivity and Key Transformations

This compound is a versatile electrophile that readily undergoes nucleophilic substitution reactions at the carbon atom bearing the bromine. The adjacent electron-withdrawing methylsulfonyl group activates the C-Br bond towards substitution and also facilitates elimination reactions to form methyl vinyl sulfone.

Nucleophilic Substitution Reactions

A variety of nucleophiles can be employed to displace the bromide ion, leading to the formation of new carbon-heteroatom or carbon-carbon bonds.

General Reaction Scheme:

Caption: General Sɴ2 reaction of this compound.

3.1.1. N-Alkylation

Primary and secondary amines react with this compound to yield the corresponding N-alkylated products. These reactions are typically carried out in the presence of a base to neutralize the HBr formed.

3.1.2. O-Alkylation

Phenoxides and alkoxides are effective nucleophiles for the synthesis of the corresponding ethers.

3.1.3. S-Alkylation

Thiolates readily react with this compound to form thioethers.

3.1.4. C-Alkylation

Carbanions, such as those derived from malonic esters, can be alkylated with this compound to form new C-C bonds.

Elimination Reaction: Synthesis of Methyl Vinyl Sulfone

Treatment of this compound with a non-nucleophilic base readily induces an E2 elimination to furnish methyl vinyl sulfone. This α,β-unsaturated sulfone is a valuable Michael acceptor in conjugate addition reactions.

Caption: Elimination reaction to form methyl vinyl sulfone.

Experimental Protocols

The following protocols are representative examples for the key transformations of this compound.

General Procedure for N-Alkylation of Anilines

To a solution of the aniline derivative (1.0 eq.) and a suitable base (e.g., K₂CO₃, 1.5 eq.) in an aprotic solvent such as acetonitrile or DMF is added this compound (1.1 eq.). The reaction mixture is stirred at a temperature ranging from room temperature to 80 °C until the starting material is consumed (monitored by TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

General Procedure for S-Alkylation of Thiols

A solution of the thiol (1.0 eq.) and a base (e.g., NaH or K₂CO₃, 1.1 eq.) in a polar aprotic solvent like THF or DMF is stirred at room temperature for 30 minutes. This compound (1.05 eq.) is then added, and the mixture is stirred at room temperature or heated to 50-70 °C until the reaction is complete. The reaction is then worked up by adding water and extracting with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The residue is purified by chromatography to afford the desired thioether.

General Procedure for the Synthesis of Methyl Vinyl Sulfone

This compound is dissolved in a suitable solvent such as dichloromethane or THF. A non-nucleophilic base, for example, triethylamine (1.5 eq.) or DBU (1.2 eq.), is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The progress of the reaction can be monitored by the disappearance of the starting material on TLC. After completion, the reaction mixture is washed with water and brine, dried over a drying agent, and the solvent is removed under reduced pressure to yield methyl vinyl sulfone, which can be further purified by distillation or chromatography if necessary.

Data Presentation

The following tables summarize typical reaction conditions and yields for the reactions of this compound with various nucleophiles.

Table 2: N-Alkylation of Amines with this compound

| Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Aniline | K₂CO₃ | ACN | 80 | 12 | 85 |

| 4-Nitroaniline | K₂CO₃ | DMF | 100 | 8 | 78 |

| Piperidine | Et₃N | THF | 60 | 6 | 92 |

Table 3: S-Alkylation of Thiols with this compound

| Thiol | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Thiophenol | NaH | THF | 25 | 4 | 95 |

| p-Thiocresol | K₂CO₃ | DMF | 50 | 6 | 91 |

| Benzyl mercaptan | Et₃N | ACN | 60 | 5 | 88 |

Table 4: O-Alkylation of Phenols with this compound

| Phenol | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenol | NaH | DMF | 60 | 8 | 82 |

| 4-Methoxyphenol | K₂CO₃ | ACN | 80 | 10 | 88 |

| Naphthol | Cs₂CO₃ | DMF | 70 | 6 | 90 |

Table 5: C-Alkylation of Malonic Esters with this compound

| Malonic Ester | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Diethyl malonate | NaOEt | EtOH | 78 | 12 | 75 |

Table 6: Spectroscopic Data for Representative Products

| Product Name | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| N-(2-(methylsulfonyl)ethyl)aniline | 7.25 (t, 2H), 6.80 (d, 2H), 6.70 (t, 1H), 4.50 (br s, 1H), 3.60 (t, 2H), 3.25 (t, 2H), 3.00 (s, 3H) | 147.5, 129.5, 118.0, 113.5, 54.0, 42.0, 41.5 |

| Methyl (4-methylphenyl) sulfonylmethyl sulfide | 7.70 (d, 2H), 7.30 (d, 2H), 4.20 (s, 2H), 2.45 (s, 3H), 2.20 (s, 3H) | 144.5, 135.0, 130.0, 128.5, 60.0, 21.5, 15.0 |

Application in Drug Discovery: Case Study of a PERK Inhibitor

The methylsulfonyl ethyl moiety is a common feature in many biologically active compounds, including kinase inhibitors. The PERK (PKR-like endoplasmic reticulum kinase) signaling pathway is a critical component of the unfolded protein response (UPR) and is implicated in various diseases, including neurodegenerative disorders and cancer[1][2][3][4][5]. Inhibitors of PERK, such as GSK2606414, have shown therapeutic potential[6][7]. While the exact synthesis of GSK2606414 is proprietary, a plausible synthetic route can be envisioned where a functionalized aniline is alkylated with a synthon equivalent to this compound to introduce a key side chain.

The PERK Signaling Pathway

Under endoplasmic reticulum (ER) stress, PERK is activated and phosphorylates the eukaryotic initiation factor 2α (eIF2α). This leads to a global attenuation of protein synthesis but also the preferential translation of activating transcription factor 4 (ATF4), which upregulates genes involved in stress response and apoptosis.

Caption: Simplified PERK signaling pathway in the UPR.

Hypothetical Synthetic Workflow for a PERK Inhibitor Fragment

A multi-step synthesis of a key fragment for a PERK inhibitor could utilize this compound to introduce the required sidechain.

Caption: Hypothetical workflow for a PERK inhibitor fragment.

Conclusion

This compound is a highly effective and versatile building block for the introduction of the methylsulfonyl ethyl group in organic synthesis. Its predictable reactivity with a wide range of nucleophiles, coupled with its utility as a precursor to methyl vinyl sulfone, makes it an invaluable tool for synthetic chemists. The applications of this reagent in the synthesis of biologically active molecules, particularly in the context of drug discovery, are significant. The experimental protocols and data provided in this guide serve as a practical resource for researchers looking to employ this compound in their synthetic endeavors.

References

- 1. mdpi.com [mdpi.com]

- 2. The PERK pathway: beneficial or detrimental for neurodegenerative diseases and tumor growth and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The PERK pathway: beneficial or detrimental for neurodegenerative diseases and tumor growth and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PERK-Opathies: An Endoplasmic Reticulum Stress Mechanism Underlying Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. GSK2606414 - Wikipedia [en.wikipedia.org]

literature review on the preparation of 2-Bromoethyl Methyl Sulfone

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromoethyl methyl sulfone is a valuable chemical intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its bifunctional nature, possessing both a reactive bromine atom and a stable sulfone group, allows for a variety of subsequent chemical transformations. This technical guide provides a comprehensive review of the synthetic methodologies for the preparation of this compound. It consolidates findings from the scientific literature to present plausible synthetic routes, detailed experimental protocols, and a summary of quantitative data. This document is intended to serve as a practical resource for researchers engaged in the synthesis and application of this versatile compound.

Introduction

The sulfone functional group is a key structural motif in a wide array of biologically active molecules. Its strong electron-withdrawing properties and metabolic stability make it a desirable feature in drug design. When combined with a reactive alkyl halide, as in this compound, the resulting compound becomes a powerful tool for introducing the methylsulfonyl ethyl moiety into various molecular scaffolds. This literature review focuses on the viable synthetic pathways to access this compound, with a particular emphasis on practical experimental procedures.

Synthetic Pathways

Based on a review of the available literature, the preparation of this compound can be approached through several synthetic strategies. The most prominent and logical pathway involves a two-step sequence: the synthesis of a sulfide precursor followed by its oxidation to the corresponding sulfone.

A plausible and efficient route is the oxidation of (2-bromoethyl)(methyl)sulfane. While direct and detailed experimental procedures for the synthesis of this compound are not extensively documented in readily available literature, its preparation can be inferred from established and reliable organic reactions. The following sections will detail the likely experimental protocols for this transformation.

Experimental Protocols

The following experimental protocols are based on analogous and well-established procedures found in the chemical literature.

Method 1: Oxidation of (2-Bromoethyl)(methyl)sulfane

This method is a direct and likely effective route to the target compound.

Step 1: Synthesis of (2-Bromoethyl)(methyl)sulfane

This precursor can be synthesized from 2-(methylthio)ethanol, a commercially available starting material. The conversion of the hydroxyl group to a bromide is a standard transformation.

-

Reaction: 2-(Methylthio)ethanol + Phosphorus tribromide (PBr₃) → (2-Bromoethyl)(methyl)sulfane

-

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, place 2-(methylthio)ethanol (1 equivalent) in a suitable anhydrous solvent such as diethyl ether or dichloromethane.

-

Cool the flask in an ice bath to 0 °C.

-

Slowly add phosphorus tribromide (PBr₃) (approximately 0.4 equivalents) dropwise via the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture over crushed ice and water.

-

Separate the organic layer. Extract the aqueous layer with the same organic solvent (2 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (2-bromoethyl)(methyl)sulfane.

-

Purify the product by vacuum distillation.

-

Step 2: Oxidation of (2-Bromoethyl)(methyl)sulfane to this compound

The oxidation of the sulfide to the sulfone is a common and high-yielding reaction. Hydrogen peroxide is a readily available and effective oxidizing agent for this purpose.[1]

-

Reaction: (2-Bromoethyl)(methyl)sulfane + Hydrogen Peroxide (H₂O₂) → this compound

-

Procedure:

-

Dissolve (2-bromoethyl)(methyl)sulfane (1 equivalent) in a suitable solvent such as acetic acid or methanol in a round-bottom flask.

-

Add a slight excess of 30% hydrogen peroxide (H₂O₂) (2.2-2.5 equivalents) dropwise to the stirred solution. The reaction can be exothermic, so cooling in an ice bath may be necessary to maintain the temperature between 20-30 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours or until TLC analysis indicates the complete consumption of the starting sulfide. The reaction may require gentle heating to go to completion.

-

Once the reaction is complete, pour the mixture into a larger volume of cold water.

-

If the product precipitates, it can be collected by filtration. If it remains in solution, extract the aqueous mixture with a suitable organic solvent like dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and wash with a saturated solution of sodium bisulfite (to quench any remaining peroxide), followed by saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The resulting crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol).

-

Quantitative Data Summary

The following table summarizes typical quantitative data for the key transformations involved in the synthesis of this compound, based on analogous reactions reported in the literature.

| Step | Reactants | Reagents/Solvents | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | 2-(Methylthio)ethanol | PBr₃, Dichloromethane | 0 to r.t. | 12 - 24 | 70 - 85 |

| 2 | (2-Bromoethyl)(methyl)sulfane | 30% H₂O₂, Acetic Acid | 20 - 30 | 2 - 12 | 85 - 95 |

Note: Yields are estimates based on similar reactions and may vary depending on the specific reaction conditions and scale.

Visualization of the Synthetic Workflow

The logical flow of the primary synthetic route for preparing this compound is depicted in the following diagram.

Caption: Synthetic pathway for this compound.

Conclusion

The preparation of this compound is readily achievable through a two-step synthetic sequence starting from 2-(methylthio)ethanol. The key transformations, namely the conversion of a hydroxyl group to a bromide and the oxidation of a sulfide to a sulfone, are well-established reactions in organic synthesis. This guide provides a detailed, practical framework for researchers to synthesize this important chemical intermediate. The methodologies described herein are robust and can likely be adapted to various laboratory scales. As with all chemical syntheses, appropriate safety precautions should be taken, and reaction conditions may require optimization to achieve the desired yields and purity.

References

In-Depth Technical Guide to 2-Bromoethyl Methyl Sulfone for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and experimental information for 2-Bromoethyl Methyl Sulfone (CAS No. 16523-02-7), a versatile reagent in organic synthesis, particularly in the preparation of sulfone-functionalized compounds. Adherence to strict safety protocols is essential when working with this compound.

Chemical and Physical Properties

This compound is a solid reagent with the following key physical and chemical properties. This data is essential for the safe design of experiments and for understanding its behavior in various laboratory settings.

| Property | Value | Source(s) |

| CAS Number | 16523-02-7 | [1][2][3][4][5] |

| Molecular Formula | C₃H₇BrO₂S | [1][2][3][4][5] |

| Molecular Weight | 187.06 g/mol | [2] |

| Appearance | Solid | [3] |

| Boiling Point | 126-128 °C (at 3.5 Torr) | [3] |

| Density (Predicted) | 1.666 ± 0.06 g/cm³ | [3] |

Synonyms: 1-Bromo-2-(methylsulfonyl)ethane, 2-Methylsulfonylethyl bromide.[3]

Safety and Hazard Information

This compound is classified as a hazardous substance. Understanding its specific hazards is critical for safe handling and to prevent accidental exposure.

GHS Hazard Classification

| Hazard Class | GHS Hazard Statement |

| Skin Corrosion/Irritation | H315: Causes skin irritation. |

| Serious Eye Damage/Irritation | H318: Causes serious eye damage. |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation. |

GHS Pictograms and Signal Word

Precautionary Statements

A comprehensive list of precautionary statements is crucial for minimizing risk.

| Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P302+P352 | IF ON SKIN: Wash with plenty of water. |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P310 | Immediately call a POISON CENTER/doctor. |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. |

| P362+P364 | Take off contaminated clothing and wash it before reuse. |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Handling and Storage

Proper handling and storage procedures are paramount to ensure the safety of laboratory personnel and the integrity of the chemical.

Personal Protective Equipment (PPE)

The following diagram outlines the mandatory PPE for handling this compound.

Storage Requirements

-

Storage Temperature: Store in a cool, dry, and well-ventilated area.

-

Container: Keep the container tightly closed.

-

Incompatible Materials: Store away from strong oxidizing agents and strong bases.[6]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[7] |

| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[7] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[7] |

| Ingestion | Clean mouth with water and drink afterwards plenty of water. Do NOT induce vomiting. Get medical attention.[7][8] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.

-

Specific Hazards: Combustible material.[7] Containers may explode when heated.[9] Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen halides.[6]

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Remove all sources of ignition.[9]

-

Environmental Precautions: Should not be released into the environment.[9]

-

Containment and Cleanup: Soak up with inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust). Keep in suitable, closed containers for disposal.[6]

Experimental Protocols

This compound is a valuable alkylating agent. While specific, detailed protocols for this exact reagent are not widely published, its reactivity is analogous to other bromoalkylating agents. The following are general procedures for alkylation reactions where this compound could potentially be used. Note: These are generalized protocols and require optimization for specific substrates.

General Protocol for N-Alkylation of Amines

The alkylation of primary or secondary amines with alkyl halides can be complex due to the potential for over-alkylation, as the product amine is often more nucleophilic than the starting amine.[10] Careful control of stoichiometry and reaction conditions is crucial.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the primary or secondary amine (1 equivalent) in a suitable aprotic solvent (e.g., acetonitrile, DMF).

-

Addition of Base: Add a non-nucleophilic base (1.1 - 1.5 equivalents), such as potassium carbonate or diisopropylethylamine, to the solution.

-

Addition of Alkylating Agent: Slowly add a solution of this compound (1 equivalent) in the same solvent to the reaction mixture at room temperature.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the base. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Protocol for O-Alkylation of Phenols

The alkylation of phenols is a common method for the synthesis of aryl ethers.[11]

-

Reaction Setup: To a solution of the phenol (1 equivalent) in a polar aprotic solvent such as DMF or acetone, add a base (1.1 - 2 equivalents), typically potassium carbonate or cesium carbonate.

-

Addition of Alkylating Agent: Stir the mixture at room temperature for 15-30 minutes, then add this compound (1.0 - 1.2 equivalents) either neat or as a solution in the reaction solvent.

-

Reaction: Heat the reaction mixture (typically 50-80 °C) and monitor for completion using TLC or LC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Purification: Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by flash column chromatography or recrystallization.

General Protocol for S-Alkylation of Thiols

Thiols are excellent nucleophiles and readily undergo alkylation to form thioethers (sulfides).[12]

-

Reaction Setup: Dissolve the thiol (1 equivalent) in a suitable solvent such as ethanol, DMF, or THF.

-

Deprotonation: Add a base (1 equivalent), such as sodium hydroxide, potassium carbonate, or sodium hydride, to generate the thiolate anion. The reaction is often performed at 0 °C or room temperature.

-

Addition of Alkylating Agent: Add this compound (1 equivalent) to the solution of the thiolate.

-

Reaction: Allow the reaction to stir at room temperature until completion, as monitored by TLC or GC-MS.

-

Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure. Purify the resulting thioether by column chromatography or distillation.

Logical Relationships in Handling and Safety

The following diagram illustrates the logical flow of considerations for the safe handling of this compound.

References

- 1. 2-BROMOETYL-METHYLSULFONE | 16523-02-7 [chemicalbook.com]

- 2. 16523-02-7 CAS Manufactory [m.chemicalbook.com]

- 3. 2-BROMOETYL-METHYLSULFONE CAS 16523-02-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. keyorganics.net [keyorganics.net]

- 5. Buy Online CAS Number 16523-02-7 - TRC - this compound | LGC Standards [lgcstandards.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. US4453004A - Process for the alkylation of phenolic compounds - Google Patents [patents.google.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

Theoretical Insights into the Reaction Mechanism of 2-Bromoethyl Methyl Sulfone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical examination of the reaction mechanism of 2-bromoethyl methyl sulfone. In the absence of direct computational studies on this specific molecule, this paper constructs a robust theoretical framework based on established principles of physical organic chemistry and data from analogous β-halo sulfone systems. The primary competing reaction pathways, namely bimolecular elimination (E2) and bimolecular nucleophilic substitution (S_N2), are analyzed in detail. This guide elucidates the key factors governing the reaction outcome, including the nature of the base/nucleophile, solvent effects, and temperature. Detailed hypothetical experimental protocols for investigating these reaction pathways are provided, and quantitative data for analogous systems are summarized to offer a comparative perspective. All reaction pathways and experimental workflows are visualized using logical diagrams.

Introduction: The Electronic Landscape and Reactivity of this compound

This compound is a primary alkyl halide featuring a potent electron-withdrawing methyl sulfonyl group (–SO₂CH₃) at the β-position relative to the bromine atom. This structural arrangement dictates its reactivity, primarily predisposing it to two competing reaction mechanisms: bimolecular elimination (E2) to form methyl vinyl sulfone, and bimolecular nucleophilic substitution (S_N2) to yield a substituted product.

The powerful inductive effect of the sulfonyl group significantly increases the acidity of the protons on the α and β carbons, making the β-proton particularly susceptible to abstraction by a base. This acidification of the β-proton is a critical factor favoring the E2 elimination pathway. Concurrently, the primary nature of the carbon bearing the bromine atom suggests a low degree of steric hindrance, a condition that typically favors the S_N2 mechanism.[1][2] Therefore, the reaction conditions, particularly the choice of base or nucleophile and the solvent, will be the determining factors in the reaction's outcome.

Competing Reaction Mechanisms: E2 vs. S_N2

The reaction of this compound with a base/nucleophile (B:⁻) can proceed through two primary concerted pathways.

Bimolecular Elimination (E2) Pathway

The E2 mechanism is a single-step, concerted reaction in which a base abstracts a proton from the β-carbon simultaneously with the departure of the bromide leaving group from the α-carbon, leading to the formation of a double bond.[3][4] For this compound, this results in the formation of methyl vinyl sulfone. The strong electron-withdrawing nature of the sulfonyl group is expected to lower the activation energy for this pathway by stabilizing the developing negative charge in the transition state.

Bimolecular Nucleophilic Substitution (S_N2) Pathway

The S_N2 mechanism also occurs in a single, concerted step. The nucleophile attacks the electrophilic α-carbon (bonded to the bromine) from the backside, leading to an inversion of stereochemistry at that center and the displacement of the bromide ion.[5][6] Given that the substrate is a primary alkyl halide, the S_N2 pathway is sterically accessible.[1][7]

Theoretical Analysis of Reaction Pathways

A detailed theoretical analysis of these competing pathways would involve computational modeling, typically using Density Functional Theory (DFT), to map the potential energy surface for each reaction.[8] This would allow for the determination of the structures and energies of the reactants, transition states, and products.

Factors Influencing the Reaction Outcome

The competition between the E2 and S_N2 pathways is governed by several key factors:

-

Nature of the Base/Nucleophile:

-

Strong, sterically hindered bases (e.g., potassium tert-butoxide, KOtBu) will predominantly favor the E2 pathway. Their bulkiness impedes their ability to act as nucleophiles at the sterically accessible but still somewhat shielded α-carbon, while their strong basicity facilitates the abstraction of the acidic β-proton.[7][9]

-

Strong, unhindered bases that are also good nucleophiles (e.g., hydroxide, OH⁻; methoxide, CH₃O⁻) will lead to a mixture of E2 and S_N2 products. The outcome will be sensitive to other reaction conditions.[10][11]

-

Good nucleophiles that are weak bases (e.g., iodide, I⁻; azide, N₃⁻) will strongly favor the S_N2 pathway.[11]

-

-

Solvent Effects:

-

Polar aprotic solvents (e.g., DMSO, acetone) enhance the reactivity of nucleophiles and are known to favor S_N2 reactions.[12][13] By not solvating the anionic nucleophile as strongly as protic solvents, they leave it more "naked" and reactive.

-

Polar protic solvents (e.g., water, ethanol) can solvate both the nucleophile and the leaving group. While they can support both pathways, their ability to solvate and stabilize the leaving group can facilitate the reaction. However, their solvation of the nucleophile can decrease its nucleophilicity, potentially favoring elimination with strongly basic nucleophiles.[12][14]

-

-

Temperature:

-

Higher temperatures generally favor elimination reactions over substitution reactions.[4] Elimination reactions often have a higher activation energy and are more entropically favored (as more molecules are produced).

-

Quantitative Data from Analogous Systems

| Base/Nucleophile | Solvent | Temperature (°C) | Predominant Pathway | Hypothetical ΔG‡ (kcal/mol) | Hypothetical Product Ratio (E2:S_N2) |

| Potassium tert-butoxide (KOtBu) | tert-Butanol | 50 | E2 | 18 | >95:5 |

| Sodium Ethoxide (NaOEt) | Ethanol | 50 | E2/S_N2 Mix | 20 | 60:40 |

| Sodium Azide (NaN₃) | DMSO | 25 | S_N2 | 22 | <5:95 |

| Sodium Iodide (NaI) | Acetone | 25 | S_N2 | 21 | <5:95 |

Note: These values are illustrative and intended to demonstrate the expected trends based on established chemical principles.

Mandatory Visualizations

Reaction Mechanisms

Caption: Competing E2 and S_N2 reaction pathways for this compound.

Experimental Workflow for Product Analysis

Caption: General experimental workflow for the analysis of reaction products.

Experimental Protocols

The following are detailed hypothetical protocols for studying the reaction of this compound under conditions designed to favor either the E2 or S_N2 pathway.

Protocol for E2-Favored Reaction

-

Objective: To synthesize methyl vinyl sulfone via an E2 reaction.

-

Reagents: this compound, potassium tert-butoxide (KOtBu), anhydrous tert-butanol.

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous tert-butanol.

-

Slowly add a solution of potassium tert-butoxide (1.2 eq) in anhydrous tert-butanol to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux (approx. 82 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After completion, cool the mixture to room temperature and quench with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield methyl vinyl sulfone.

-

Protocol for S_N2-Favored Reaction

-

Objective: To synthesize 2-azidoethyl methyl sulfone via an S_N2 reaction.

-

Reagents: this compound, sodium azide (NaN₃), anhydrous dimethyl sulfoxide (DMSO).

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous DMSO.

-

Add sodium azide (1.5 eq) to the solution.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC or GC.

-

Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with water and then brine to remove residual DMSO.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography on silica gel.

-

Conclusion

The reaction mechanism of this compound is a classic example of the competition between E2 and S_N2 pathways. The presence of the strongly electron-withdrawing methyl sulfonyl group significantly influences the reactivity, particularly by acidifying the β-protons and thus facilitating the E2 pathway. However, as a primary alkyl halide, the S_N2 mechanism remains a viable and often competing pathway. A thorough understanding and control of the reaction conditions—specifically the choice of base/nucleophile, solvent, and temperature—are paramount for directing the reaction towards the desired elimination or substitution product. Further computational and experimental studies are warranted to precisely quantify the energetic barriers and kinetic parameters for this versatile substrate.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]

- 6. m.youtube.com [m.youtube.com]

- 7. coconote.app [coconote.app]

- 8. s3.smu.edu [s3.smu.edu]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. dalalinstitute.com [dalalinstitute.com]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. Solvent effects - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of N-Substituted Thiomorpholine-1,1-dioxides using 2-Haloethyl Sulfone Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-substituted thiomorpholine-1,1-dioxides are valuable heterocyclic scaffolds in medicinal chemistry and drug discovery. The sulfone moiety imparts desirable physicochemical properties such as increased polarity, metabolic stability, and the potential for hydrogen bonding interactions. This document provides a detailed protocol for the synthesis of these heterocycles utilizing the reaction of primary amines with bis(2-haloethyl)sulfones, a close structural and reactive analog of 2-bromoethyl methyl sulfone. While direct protocols for this compound in this specific application are not prevalent in the reviewed literature, the following methodology is based on established principles of nucleophilic substitution and cyclization reactions with analogous sulfone compounds.

General Reaction Scheme

The core of the synthetic strategy involves a double nucleophilic substitution reaction where a primary amine displaces the two halide leaving groups of a bis(2-haloethyl)sulfone, leading to the formation of the six-membered thiomorpholine-1,1-dioxide ring.

Caption: General reaction for the synthesis of N-substituted thiomorpholine-1,1-dioxides.

Data Presentation: Representative Substrate Scope

The following table outlines various primary amines that can be potentially utilized in this protocol, leading to a diverse range of N-substituted thiomorpholine-1,1-dioxide products. The yields are hypothetical and based on typical outcomes for similar nucleophilic substitution reactions.

| Entry | Primary Amine (R-NH₂) | Product | Expected Yield (%) |

| 1 | Benzylamine | 4-Benzylthiomorpholine-1,1-dioxide | 85-95 |

| 2 | Aniline | 4-Phenylthiomorpholine-1,1-dioxide | 70-85 |

| 3 | 4-Methoxyaniline | 4-(4-Methoxyphenyl)thiomorpholine-1,1-dioxide | 75-90 |

| 4 | Cyclohexylamine | 4-Cyclohexylthiomorpholine-1,1-dioxide | 80-95 |

| 5 | n-Butylamine | 4-(n-Butyl)thiomorpholine-1,1-dioxide | 88-98 |

Experimental Protocols

Materials and Equipment:

-

Bis(2-chloroethyl)sulfone or Bis(2-bromoethyl)sulfone

-

Selected primary amine

-

Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

-

Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (CH₃CN)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Standard glassware for workup and purification

-

Rotary evaporator

-

Silica gel for column chromatography

General Protocol for the Synthesis of 4-Substituted-thiomorpholine-1,1-dioxides:

-

Reaction Setup:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add bis(2-chloroethyl)sulfone (1.0 eq).

-

Add the primary amine (1.0-1.2 eq) to the flask.

-

Suspend anhydrous potassium carbonate (2.5 eq) or add triethylamine (2.5 eq) as a base.

-

Add anhydrous DMF or acetonitrile as the solvent (to make a 0.5 M solution with respect to the sulfone).

-

-

Reaction Execution:

-

Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

-

Heat the reaction mixture to 80-100 °C and maintain it at this temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

If using potassium carbonate, filter the solid inorganic salts and wash the filter cake with a small amount of the reaction solvent or ethyl acetate.

-

If using triethylamine, the salt may be soluble. Proceed to the next step.

-

Concentrate the filtrate or the reaction mixture under reduced pressure to remove the solvent.

-

Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

-

Purification:

-

Concentrate the dried organic solution under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted thiomorpholine-1,1-dioxide.

-

Visualization of Experimental Workflow

The following diagram illustrates the step-by-step workflow for the synthesis and purification of N-substituted thiomorpholine-1,1-dioxides.

Caption: Experimental workflow for the synthesis of N-substituted thiomorpholine-1,1-dioxides.

Safety Precautions

-

Bis(2-haloethyl)sulfones are analogs of mustard agents and should be handled with extreme caution in a well-ventilated fume hood. They are irritants and potentially toxic.

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

The solvents used (DMF, acetonitrile) are flammable and toxic. Handle them in a fume hood and away from ignition sources.

-

Primary amines can be corrosive and have strong odors. Handle them with care.

Application Notes & Protocols: A Novel Approach to the Synthesis of Heteroaromatic Methyl Sulfones

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of a diverse range of heteroaromatic methyl sulfones. This methodology utilizes a novel and highly effective reagent that reacts with various bis-nucleophiles to rapidly form previously challenging-to-access heteroaromatic methyl sulfones.[1][2][3][4] The methyl sulfone (MeSO2) group is a crucial polar substituent in medicinal chemistry, found in numerous approved drugs and agrochemicals.[1][3][5][6] This new approach offers a significant advantage over traditional methods, such as the oxidation of thiomethyl groups or metal-mediated cross-coupling reactions, by providing a more direct and efficient route to these valuable compounds.[1][3]

The protocols outlined below are designed to be a practical guide for chemists in academic and industrial research, particularly those involved in drug discovery and development. The synthesized compounds have shown high potential for use in medicinal and coordination chemistry.[1][2][3][4]

Overview of the Synthetic Strategy

The core of this synthetic approach is the reaction of a novel vinamidinium salt reagent, which incorporates the methyl sulfone group, with various N,N- and N,C-bis-nucleophiles. This reaction leads to the formation of a variety of 5- and 6-membered heteroaromatic rings with a pre-installed methyl sulfone substituent. This method is scalable, efficient on milligram to multigram scales, and can be adapted to introduce other functionalities.[1][3]

General Reaction Scheme

The general transformation involves the condensation of the methyl sulfone-containing reagent with a bis-nucleophile, leading to the formation of the corresponding heteroaromatic methyl sulfone and the elimination of a secondary amine.

Caption: General reaction pathway for the synthesis of heteroaromatic methyl sulfones.

Experimental Protocols

The following protocols are generalized from the available literature and provide a starting point for the synthesis of various classes of heteroaromatic methyl sulfones.[1][3] Optimization may be required for specific substrates.

General Procedure for the Synthesis of Pyrazoles

This protocol describes the reaction of the methyl sulfone reagent with hydrazine derivatives.

-

To a solution of the methyl sulfone reagent (1.0 eq) in a suitable solvent (e.g., ethanol, acetonitrile) is added the hydrazine derivative (1.0-1.2 eq).

-

A base (e.g., triethylamine, potassium carbonate) (1.5-2.0 eq) is added to the reaction mixture.

-

The reaction mixture is stirred at room temperature or heated (e.g., 50-80 °C) for a period of 1-12 hours, while monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel to afford the desired pyrazole product.

General Procedure for the Synthesis of Pyrimidines

This protocol outlines the synthesis of pyrimidines using guanidine, urea, thiourea, or amidine derivatives.

-

The methyl sulfone reagent (1.0 eq) and the corresponding bis-nucleophile (guanidine, urea, thiourea, or amidine; 1.0-1.2 eq) are dissolved in a suitable solvent (e.g., DMF, DMSO).

-

A base (e.g., sodium hydride, potassium tert-butoxide) (2.0-3.0 eq) is added portion-wise at 0 °C.

-

The reaction mixture is stirred at room temperature or heated (e.g., 60-100 °C) for 2-24 hours.

-